Propachlor

Beschreibung

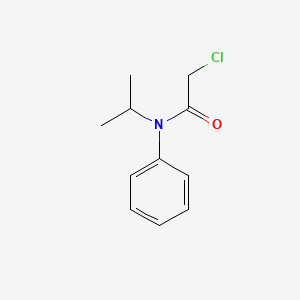

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUDYKPLGXPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024274 | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propachlor is a light tan solid. Corrosive to iron and steel. Used as an herbicide., Light tan or white solid; [HSDB] | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 0.03 mm Hg | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in common org solvents except aliphatic hydrocarbons, In acetone 448, benzene 737, toluene 342, ethanol 408, xylene 239, chloroform 602, carbon tetrachloride 174, diethyl ether 219 (all in g/kg, 25 °C)., SLIGHTLY SOL IN DIETHYL ETHER, In water, 580 mg/L at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.242 g/mL at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00074 [mmHg], Vapor pressure at 110 °C: 0.03 mm Hg, 7.4X10-4 mm Hg at 25 °C | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan solid, WHITE, CRYSTALLINE SOLID | |

CAS No. |

1918-16-7 | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015443A483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C, Decomp temp: 170 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propachlor from N-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propachlor, a chloroacetanilide herbicide, from its precursor N-isopropylaniline. The document details the underlying chemical reaction, a detailed experimental protocol, and quantitative data presented for clarity.

Introduction and Reaction Mechanism

This compound (2-chloro-N-isopropylacetanilide) is synthesized via the N-acylation of N-isopropylaniline with chloroacetyl chloride.[1][2] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the N-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen atom results in the formation of the amide bond characteristic of this compound. The reaction is typically carried out in an organic solvent.[1]

The overall chemical equation for this synthesis is:

C₆H₅NHCH(CH₃)₂ + ClCOCH₂Cl → C₆H₅N(CH(CH₃)₂)COCH₂Cl + HCl

N-Isopropylaniline + Chloroacetyl Chloride → this compound + Hydrogen Chloride

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from N-isopropylaniline. This protocol is based on established methods for the chloroacetylation of N-alkylanilines.[1][3]

Materials:

-

N-isopropylaniline

-

Chloroacetyl chloride

-

Toluene (or another suitable inert organic solvent)

-

Water (for washing)

Equipment:

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Charging the Reactor: A reaction vessel is charged with N-isopropylaniline and an organic solvent such as toluene.[1]

-

Addition of Chloroacetyl Chloride: The mixture is stirred continuously while chloroacetyl chloride is added dropwise from a dropping funnel.[1] This slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction under Reflux: After the addition is complete, the reaction mixture is heated to approximately 100–105 °C and maintained under reflux for 4.5 to 6 hours to ensure the completion of the acylation process.[1]

-

Cooling: The reaction mixture is then allowed to cool to room temperature.

-

Washing: The cooled mixture is washed with water to remove any acidic byproducts, primarily hydrogen chloride, and any unreacted chloroacetyl chloride.[1]

-

Phase Separation: The organic and aqueous layers are separated using a separatory funnel. The organic layer containing the this compound is retained.

-

Drying and Solvent Removal: The organic phase is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate). The solvent is then removed under reduced pressure to yield the crude this compound product, which may be further purified if necessary.

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of a chloro-N-isopropylanilide, which is structurally analogous to this compound.[3]

| Parameter | Value | Unit |

| Molar mass of N-isopropylaniline | 135.21 | g/mol |

| Molar mass of Chloroacetyl chloride | 112.94 | g/mol |

| Molar mass of this compound | 211.69 | g/mol |

| Example Molar Ratio (N-isopropylaniline : Chloroacetyl chloride) | 1 : 1.1 | |

| Reaction Temperature | 100 - 105 | °C |

| Reaction Time | 4.5 - 6 | hours |

| Reported Yield (analogous reaction) | ~96 | % |

| Reported Purity (analogous reaction) | ~97 | % |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the this compound synthesis process.

Caption: A flowchart illustrating the experimental workflow for the synthesis of this compound.

References

Environmental fate and transport of propachlor in soil.

An In-depth Technical Guide to the Environmental Fate and Transport of Propachlor in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, a widely used acetanilide (B955) herbicide. Understanding its behavior in soil—including its degradation, sorption, mobility, and dissipation—is critical for assessing its environmental risk, ensuring food safety, and developing effective bioremediation strategies. This document synthesizes key research findings, presents quantitative data in a comparative format, details common experimental protocols, and visualizes complex processes to support advanced research and development.

Core Environmental Fate and Transport Processes

This compound's persistence and movement in the soil environment are governed by a combination of chemical and biological processes. The primary routes of dissipation are microbial degradation and leaching, influenced significantly by soil type, organic matter content, moisture, and temperature.[1][2][3][4]

Degradation and Dissipation

Microbial degradation is the principal mechanism for this compound dissipation in soil.[5][6] The herbicide is not persistent under most field conditions, with reported half-lives (DT50) of less than a week.[2] However, persistence can increase in soils with low moisture or low microbial activity.[2]

Microbial Degradation Pathways: Soil bacteria have been identified that can utilize this compound as a sole carbon and energy source.[5][7] Studies have characterized two distinct degradation pathways in Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2.[5]

-

Pathway in Pseudomonas sp. PEM1: This pathway involves an initial dehalogenation to form N-isopropylacetanilide, which is then metabolized through acetanilide and acetamide (B32628) to catechol, ultimately leading to ring cleavage and mineralization to CO2.[5][7]

-

Pathway in Acinetobacter sp. BEM2: This pathway also begins with dehalogenation to N-isopropylacetanilide. However, the subsequent step involves cleavage of the acetyl group to yield N-isopropylaniline, which is further degraded to isopropylamine (B41738) and catechol.[5][7]

Both pathways are inducible, and the primary product from the this compound ring is carbon dioxide.[5][7]

Caption: Microbial degradation pathways of this compound by two soil bacteria.

Sorption and Mobility

This compound generally exhibits low sorption to soil particles and is considered to have high mobility.[8] Its potential to leach is significant, particularly in soils with low organic matter content or reduced microbial populations.[1][2]

-

Sorption Coefficients: The organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound ranges from 73 to 125, indicating a low affinity for soil organic matter and high mobility potential.[8]

-

Influence of Organic Matter: Sorption is positively correlated with soil organic carbon content.[9] The addition of organic amendments like pig manure compost can increase sorption and reduce mobility.[9] Conversely, dissolved organic matter (DOM) can decrease sorption, thereby enhancing this compound's mobility and leaching potential.[10][11]

-

Leaching: Due to its high solubility and low adsorption, this compound can leach through the soil profile, especially after significant rainfall.[1][2] Studies have shown that 89.5% of applied this compound leached through sandy loam columns, compared to only 5.4% in silty clay loam, highlighting the influence of soil texture.[1] While the parent compound may dissipate quickly, its more persistent acidic degradates (oxanilic and sulfonic acids) also have a high potential to leach into groundwater.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound's environmental fate, compiled from various studies.

Table 1: Dissipation Half-Life (DT50) of this compound in Soil

| Soil Type | Temperature (°C) | Moisture (% Field Capacity) | Half-Life (Days) | Reference |

| Clay Loam | 10 | 80% | 187.3 | [12] |

| Clay Loam | 25 | 90% | 61.3 | [12] |

| Clay Loam | 40 | 90% | 17.1 | [12] |

| Sandy Loam | 10 | 80% | 187.3 | [12] |

| Sandy Loam | 25 | 90% | 68.6 | [12] |

| Sandy Loam | 40 | 90% | 13.6 | [12] |

| Field Soil (General) | Field Conditions | Field Conditions | < 3 | [2] |

| Field Soil (Various) | Field Conditions | Field Conditions | 1 - 6 | [2][8] |

Table 2: Sorption Coefficients of this compound in Soil

| Soil Type | Sorption Coefficient | Value | Conditions | Reference |

| Various | Koc (mL/g) | 73 - 125 | - | [8] |

| Farmland Soil | Kf | 1.692 | Control (No DOM) | [10] |

| Farmland Soil | Kf | 0.687 | With Triton X-100 Surfactant | [10] |

| Haplic Alisol | Kf | 2.14 | No amendment | [9] |

| Haplic Alisol | Kf | 2.93 | Amended with Pig Manure Compost | [9] |

| Eutric Gleysols | Kf | 1.25 | No amendment | [9] |

| Eutric Gleysols | Kf | 1.76 | Amended with Pig Manure Compost | [9] |

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of this compound. Below are detailed protocols for key experiments.

Protocol for Sorption/Desorption: Batch Equilibrium Method

This method quantifies the partitioning of this compound between the soil and aqueous phases.

-

Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of this compound in a solvent like methanol. Create a series of aqueous solutions of varying concentrations (e.g., 0.5, 1, 5, 10, 20 mg/L) in a 0.01 M CaCl2 background solution to maintain constant ionic strength.

-

Sorption: Place a known mass of soil (e.g., 5.0 g) into centrifuge tubes. Add a specific volume (e.g., 10 mL) of a this compound working solution to each tube.

-

Equilibration: Seal the tubes and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24 hours).[13]

-

Separation: Centrifuge the tubes at high speed (e.g., 4000 rpm) for a set duration (e.g., 20 minutes) to separate the soil from the supernatant.

-

Analysis: Filter the supernatant and analyze the this compound concentration (Ce) using HPLC or GC.[10]

-

Calculation: The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations. The data are fitted to the Freundlich isotherm equation: Cs = Kf * Ce^(1/n).

Protocol for Mobility: Soil Column Leaching

This experiment simulates the movement of this compound through the soil profile.

-

Column Preparation: Pack a glass or PVC column (e.g., 30 cm length, 4.5 cm diameter) with a known mass (e.g., 500 g) of sieved soil to a uniform bulk density.[10][11]

-

Saturation: Pre-saturate the soil column by slowly passing a 0.01 M CaCl2 solution from the bottom up to displace air and achieve field capacity. Allow it to drain for 24 hours.[11]

-

Application: Apply a known amount of this compound (e.g., 400 µg) dissolved in a small volume of solvent (e.g., 1 mL acetone) evenly to the soil surface. Allow the solvent to evaporate.[10][11]

-

Leaching: Initiate leaching by applying a simulated rainfall event (using 0.01 M CaCl2 solution) at a constant flow rate.

-

Leachate Collection: Collect the leachate in fractions using a fraction collector at regular time or volume intervals.

-

Analysis: Analyze the concentration of this compound in each leachate fraction using HPLC or GC. After the experiment, the soil column can be sectioned by depth and extracted to determine the final distribution of the herbicide in the soil profile.[14]

-

Data Interpretation: Develop breakthrough curves by plotting the relative concentration of this compound in the leachate (C/C0) against the volume of leachate collected.[10]

Caption: A typical experimental workflow for a soil column leaching study.

Analytical Methods for this compound and Metabolites

Accurate quantification is essential for fate and transport studies.

-

Extraction: Soil samples are typically extracted using a solvent mixture. A common method involves shaking or Soxhlet extraction with an acetonitrile (B52724)/water mixture (e.g., 20% water in acetonitrile or 50% acetonitrile in water).[15][16]

-

Clean-up: The extract is often partitioned with a non-polar solvent like methylene (B1212753) chloride to separate the parent this compound from more polar acid metabolites. Further clean-up may involve solid-phase extraction (SPE) using cartridges like Florisil, SAX, or NH2 to remove interfering substances from the soil matrix.[1]

-

Instrumentation:

-

Gas Chromatography (GC): this compound can be analyzed using a GC system equipped with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[1][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used for analyzing both this compound and its metabolites.[15] Reverse-phase columns (e.g., C8 or C18) are typically employed.[15] Ion-pairing HPLC can be used for the final determination of the acidic metabolites.[15]

-

Conclusion

The environmental fate of this compound in soil is characterized by rapid microbial degradation and high mobility. Its persistence is generally low, but its potential to leach, along with its more persistent degradates, poses a risk to groundwater, particularly in sandy soils with low organic matter. Factors such as soil moisture, temperature, and the presence of dissolved organic matter significantly influence its behavior. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to conduct further studies, refine environmental risk models, and develop strategies to mitigate potential contamination.

References

- 1. This compound (EHC 147, 1993) [inchem.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Characterization of Two Novel this compound Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of two novel this compound degradation pathways in two species of soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transport and Environmental Risks of this compound Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. yen.ac.ntu.edu.tw [yen.ac.ntu.edu.tw]

- 13. Adsorption, mobility, and degradation of the pesticide propaquizafop in five agricultural soils in China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. epa.gov [epa.gov]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

CAS registry number and molecular formula for propachlor.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide propachlor, including its chemical identity, physicochemical properties, toxicological data, and mechanisms of action. Detailed experimental protocols and visual diagrams of key biological pathways are included to support research and development activities.

Chemical Identification and Properties

This compound, a member of the chloroacetanilide class of herbicides, is identified by the following chemical and physical properties.

| Property | Value | Reference |

| CAS Registry Number | 1918-16-7 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| IUPAC Name | 2-chloro-N-isopropylacetanilide | |

| Physical State | Light tan solid | [3] |

| Melting Point | 77 °C | |

| Boiling Point | 110 °C at 0.03 mmHg | [1] |

| Density | 1.242 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 103 mPa at 25 °C | |

| Water Solubility | 580 mg/L at 20 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.62 - 2.30 |

Toxicological Profile

The toxicological data for this compound are summarized below, providing key metrics for risk assessment.

| Parameter | Value | Species | Study Duration | Effects Observed | Reference |

| Acute Oral LD₅₀ | 1.8 g/kg | Rat | N/A | [4] | |

| Acute Dermal LD₅₀ | > 20 g/kg | Rabbit | N/A | [4] | |

| Acute Inhalation LC₅₀ | ≥ 1.2 mg/L | Rat | N/A | [4] | |

| No-Observed-Adverse-Effect Level (NOAEL) | 13.3 mg/kg/day | Rat | 90-day | Absence of effects on body and liver weight. | |

| Acceptable Daily Intake (ADI) | 0.013 mg/kg/day | N/A | Lifetime | Based on the 90-day rat study. |

This compound is also noted to be a severe eye irritant in rabbits.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation interferes with several crucial cellular processes, ultimately leading to the inhibition of cell division and plant growth. Furthermore, studies on mammalian cells have indicated that this compound can arrest the cell cycle in the G1 phase.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Caption: this compound's inhibitory effect on the VLCFA elongase complex.

Cell Cycle Arrest

Caption: this compound-induced G1 phase cell cycle arrest.

Environmental Fate: Bacterial Degradation

This compound is susceptible to microbial degradation in the soil. Two distinct pathways have been characterized in different bacterial species, Pseudomonas sp. and Acinetobacter sp.

This compound Degradation Pathway in Pseudomonas sp.

Caption: Metabolic pathway of this compound in Pseudomonas sp.

This compound Degradation Pathway in Acinetobacter sp.

Caption: Metabolic pathway of this compound in Acinetobacter sp.

Experimental Protocols

Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

This protocol outlines the general procedure for determining the acute oral toxicity of this compound in rats, consistent with OECD Test Guideline 423.

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

Materials:

-

Wistar rats (specific pathogen-free), young adults (8-12 weeks old).

-

This compound (analytical grade).

-

Vehicle for dosing (e.g., corn oil, water).

-

Oral gavage needles.

-

Standard laboratory animal caging and diet.

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Grouping and Dosing:

-

Animals are randomly assigned to dose groups (e.g., a control group and at least three test groups).

-

A limit test at 2000 mg/kg may be performed initially. If no mortality occurs, further testing at lower doses may not be necessary.

-

For a full study, doses are selected to produce a range of toxic effects and mortality.

-

The test substance is administered as a single oral dose by gavage. The volume administered is typically 1-2 mL/100g body weight.

-

Control animals receive the vehicle only.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days.

-

Body weights are recorded prior to dosing and at least weekly thereafter.

-

-

Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis).

Protocol: Analysis of this compound Degradation by Soil Bacteria

This protocol describes a method for isolating and characterizing bacteria capable of degrading this compound and identifying the metabolic intermediates.

Objective: To study the biodegradation pathway of this compound by soil microorganisms.

Materials:

-

Soil samples with a history of this compound application.

-

Minimal salts medium (MSM).

-

This compound (analytical grade).

-

Standard laboratory microbiology equipment (autoclave, incubator, shaker, etc.).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Enrichment and Isolation:

-

Enrichment cultures are established by inoculating MSM containing this compound as the sole carbon source with soil samples.

-

Cultures are incubated with shaking at an appropriate temperature (e.g., 28-30°C).

-

Serial dilutions are plated onto MSM agar (B569324) plates containing this compound to isolate individual colonies.

-

-

Degradation Assay:

-

Isolated bacterial strains are grown in liquid MSM with this compound.

-

Samples of the culture medium are taken at regular intervals.

-

The concentration of this compound is measured by HPLC to determine the rate of degradation.

-

-

Metabolite Identification:

-

Culture supernatants are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracts are concentrated and analyzed by HPLC and GC-MS to identify degradation products.

-

Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards.

-

-

Experimental Workflow Diagram:

Caption: Workflow for studying bacterial degradation of this compound.

References

Propachlor: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of propachlor, a pre-emergent herbicide, in aqueous and various organic solvent systems. Understanding the solubility of this compound is critical for environmental fate modeling, formulation development, and toxicological studies. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and outlines analytical workflows for its detection.

Core Physical and Chemical Properties

This compound (2-chloro-N-isopropylacetanilide) is a solid, light tan compound with a molecular weight of 211.7 g/mol .[1] Its stability and solubility characteristics are pivotal to its function and environmental impact.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following tables summarize this quantitative data for ease of comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | Source |

| 20 | 580 | [1][2] |

| 25 | 613 | [1][2] |

| 25 | 580 | [3] |

| 20 | 700 | [4] |

Table 2: Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Solubility (g/kg) | Source |

| Acetone | 448 | [1][3] |

| Benzene | 737 | [1][3] |

| Chloroform | 602 | [1][3] |

| Ethanol | 408 | [1][3] |

| Xylene | 239 | [1][3] |

| Toluene | 342 | [3] |

| Carbon Tetrachloride | 174 | [3] |

| Diethyl Ether | 219 | [3] |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. While specific protocols for this compound from a single source are not detailed, the following represents a generalized, robust methodology based on established analytical chemistry principles for pesticides.

General Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound like this compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical grade this compound

-

High-purity solvent (e.g., deionized water, HPLC-grade organic solvent)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The container is placed in a temperature-controlled shaker or water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be maintained at the desired value (e.g., 20°C or 25°C).

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to sediment. A clear supernatant is then carefully collected. To ensure complete removal of any suspended solids, the supernatant is centrifuged at a high speed.

-

Sample Preparation for Analysis: An aliquot of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter. The filtered solution is then diluted with a known volume of an appropriate solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC-MS.

-

HPLC Analysis: A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

GC-MS Analysis: A capillary column suitable for pesticide analysis is used. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, providing high selectivity and sensitivity.

-

-

Calculation of Solubility: The solubility of this compound is calculated by multiplying the measured concentration in the diluted sample by the dilution factor. The result is typically expressed in mg/L or g/kg.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the logical flow of processes in determining solubility and analyzing this compound in environmental samples.

References

Propachlor Herbicide: A Technical Guide to its History, Original Patent, and Core Scientific Data

A Comprehensive Technical Whitepaper for Researchers and Scientists

Abstract

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide belonging to the chloroacetamide class, historically used for the control of annual grasses and some broadleaf weeds in various crops. This technical guide provides an in-depth overview of the history of this compound, including its development by Monsanto and its commercial introduction. While the original patent for the chemical entity of this compound could not be definitively identified through extensive searches, this document pieces together its historical context and patent landscape for related formulations. The guide details its primary mechanism of action as an inhibitor of protein synthesis and presents key quantitative data on its physicochemical properties, toxicity, and environmental fate in structured tables. Furthermore, it outlines detailed experimental protocols for its synthesis, analysis, and for studying its mode of action. Visual diagrams generated using DOT language illustrate the synthesis workflow and the proposed signaling pathway of its herbicidal activity. This whitepaper is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and crop protection.

History and Development

This compound was developed by the Monsanto Company and first registered for use in the United States in 1964.[1] It was commercially introduced in 1965 under the trade name Ramrod.[2] As a member of the chloroacetamide herbicide family, this compound provided effective pre-emergence control of annual grasses and certain broadleaf weeds in crops such as corn, sorghum, and soybeans.[3]

Monsanto voluntarily discontinued (B1498344) the manufacture of this compound in 1998.[1] However, it is still produced by other manufacturers globally.[1]

Original Patent Information

Despite extensive searches of patent databases, the specific original patent for the chemical entity 2-chloro-N-isopropylacetanilide filed by Monsanto around 1964 could not be definitively identified. Historical records confirm its development and commercialization by Monsanto during that period. Patents for various formulations and herbicidal mixtures containing this compound have been filed over the years. For instance, U.S. Patent 4,411,692, assigned to Monsanto, describes flowable herbicide compositions containing this compound and s-triazine herbicides.[4] Another early patent from Monsanto (US2188734A, filed in 1938) relates to selective herbicides, indicating the company's long-standing research in this field, though it predates the development of this compound.[5] The absence of a readily available original patent may be due to various factors including the patenting practices of the time and the digitization status of older patents.

Chemical Synthesis

The commercial synthesis of this compound is a two-step process involving the acylation of N-isopropylaniline with chloroacetyl chloride.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-isopropylaniline

-

Chloroacetyl chloride

-

Toluene (or another suitable organic solvent)

-

Water

-

Reaction vessel with reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Charge the reaction vessel with N-isopropylaniline and toluene.

-

With continuous stirring, add chloroacetyl chloride dropwise to the mixture via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to approximately 100–105 °C and maintain it at reflux for 4.5 to 6 hours to ensure the completion of the acylation reaction.[2]

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water in a separatory funnel to remove any acidic byproducts and unreacted starting materials.

-

Separate the organic layer containing the this compound.

-

Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of this compound is the inhibition of protein synthesis in susceptible plants.[6] This disruption of protein production ultimately leads to the cessation of growth and death of the weed seedlings. Studies have shown that the inhibition of protein biosynthesis occurs before the inhibition of RNA or DNA synthesis, indicating that it is the primary target.[6]

While the precise molecular target within the ribosome has not been definitively elucidated for this compound, chloroacetamides are known to be alkylating agents. It is hypothesized that they may react with sulfhydryl groups of enzymes or other crucial proteins involved in translation. The inhibition is believed to occur at the level of nascent protein formation.

Proposed Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for this compound regarding its physicochemical properties, toxicity, and environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₄ClNO | [7] |

| Molar Mass | 211.69 g/mol | [7] |

| Appearance | Light tan solid | [7] |

| Melting Point | 77 °C | [8] |

| Water Solubility | 580 mg/L at 25 °C | [7] |

| Vapor Pressure | 0.00074 mmHg at 25 °C | [7] |

| Log Kow | 1.62 - 2.30 | [8] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 950 - 1800 mg/kg | Rat | [7][9] |

| Acute Dermal LD₅₀ | >20,000 mg/kg | Rabbit | [10] |

| Acute Inhalation LC₅₀ | ≥ 1.2 mg/L | Rat | [10] |

| 90-day NOAEL (oral) | 13.3 mg/kg/day | Rat | [9] |

Table 3: Environmental Fate Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-life (t½) | 2 - 14 days | Aerobic | [3] |

| Soil Adsorption Coefficient (Koc) | 73 - 125 | [7] | |

| Field Dissipation Half-life | 1 - 6 days | [3] |

Experimental Protocols

Analysis of this compound Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound residues in soil.

Equipment and Reagents:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Solvents: Hexane, Acetone (pesticide grade)

-

Anhydrous sodium sulfate

-

This compound analytical standard

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh a representative subsample (e.g., 20 g) of the soil.

-

Mix the soil sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

-

-

Extraction:

-

Place the soil-sodium sulfate mixture into a Soxhlet thimble.

-

Extract the sample with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) for 8-12 hours.[11]

-

-

Concentration:

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Further concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject a 1-2 µL aliquot of the final extract into the GC-MS system.

-

GC Conditions:

-

Inlet temperature: 250 °C

-

Oven program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Scan mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 172, 130, 77).

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the this compound analytical standard.

-

Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

-

Protocol for Assessing Inhibition of Protein Synthesis

This protocol is a generalized method to assess the effect of a herbicide like this compound on protein synthesis in a model plant system.

Materials:

-

Cucumber (Cucumis sativus) seeds

-

Germination paper

-

Petri dishes

-

Growth chamber

-

This compound stock solution

-

[¹⁴C]-Leucine (radiolabeled amino acid)

-

Trichloroacetic acid (TCA)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Seedling Growth:

-

Germinate cucumber seeds on moist germination paper in petri dishes in a dark growth chamber at a controlled temperature (e.g., 28 °C).

-

Use seedlings with uniform root length for the experiment.

-

-

Herbicide Treatment:

-

Prepare a series of this compound solutions of different concentrations.

-

Transfer the seedlings to petri dishes containing the this compound solutions. Include a control group with no this compound.

-

Incubate the seedlings for various time points (e.g., 2, 4, 8, 16 hours).

-

-

Radiolabeling:

-

At each time point, add [¹⁴C]-Leucine to the petri dishes to a final concentration that allows for detectable incorporation.

-

Incubate for a defined period (e.g., 1-2 hours) to allow for the uptake and incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

-

Protein Precipitation and Measurement:

-

Harvest the root tips from the seedlings.

-

Homogenize the root tips in a suitable buffer.

-

Precipitate the proteins by adding cold trichloroacetic acid (TCA).

-

Wash the protein pellet with TCA to remove any unincorporated [¹⁴C]-Leucine.

-

Dissolve the protein pellet in a suitable solvent.

-

Transfer the dissolved protein to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of protein synthesis as the amount of [¹⁴C]-Leucine incorporated into protein per unit of time and per milligram of protein.

-

Compare the rates of protein synthesis in the this compound-treated groups to the control group to determine the inhibitory effect.

-

Conclusion

This compound has a long history as an effective pre-emergence herbicide. Its development by Monsanto in the 1960s marked a significant advancement in weed control technology. While its use has declined in some regions due to regulatory decisions and the introduction of newer herbicides, it remains a relevant compound for scientific study. Its well-characterized mechanism of action as a protein synthesis inhibitor provides a valuable model for understanding herbicidal activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of agriculture, environmental science, and toxicology. Further research to definitively identify the original patent and to elucidate the precise molecular interactions of this compound with the ribosomal machinery would provide even greater insight into this classic herbicide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: CP 31393) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. US4411692A - Flowable herbicides - Google Patents [patents.google.com]

- 5. US2188734A - Selective herbicide - Google Patents [patents.google.com]

- 6. An Investigation on the Mechanism of Action of this compound | Weed Science | Cambridge Core [cambridge.org]

- 7. This compound | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. ars.usda.gov [ars.usda.gov]

Toxicological Profile of Propachlor on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor, a chloroacetanilide herbicide, has been utilized for the pre-emergence control of annual grasses and some broadleaf weeds. While effective in its agricultural applications, concerns regarding its impact on non-target organisms have necessitated a thorough evaluation of its toxicological profile. This technical guide provides a comprehensive overview of the known effects of this compound on a range of non-target species, from aquatic life to terrestrial fauna. The information presented herein is intended to support researchers, scientists, and professionals in the fields of ecotoxicology and drug development in understanding the environmental risks associated with this compound. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and elucidates the known mechanisms of toxicity, including effects on critical signaling pathways.

Ecotoxicological Profile of this compound

The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. The following sections summarize the available quantitative data on its acute and chronic effects.

Aquatic Organisms

This compound is classified as moderately to highly toxic to freshwater fish and invertebrates on an acute basis[1]. The technical grade active ingredient (TGAI) has been shown to be more toxic to rainbow trout than the formulated product, whereas the formulated product is more toxic to bluegill sunfish[1].

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | |||||

| Oncorhynchus mykiss (Rainbow Trout) | Acute | 96-hour LC50 | > 0.17 | 96 hours | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | Acute | 96-hour LC50 | 0.28 - 1.6 | 96 hours | [1] |

| Invertebrates | |||||

| Daphnia magna (Water Flea) | Acute | 48-hour EC50 | > 7.8 | 48 hours | [1] |

| Daphnia magna (Water Flea) | Chronic | 21-day NOEC | 0.612 | 21 days | [1] |

| Chironomus riparius (Midge) | Acute | 48-hour EC50 | 1.8 | 48 hours | [1] |

| Algae & Aquatic Plants | |||||

| Raphidocelis subcapitata | Acute | EC50 (growth rate) | 0.015 | 72 hours | [1] |

| Lemna gibba (Duckweed) | Acute | 7-day EC50 | 0.005 | 7 days | [1] |

Terrestrial Organisms

This compound exhibits a range of toxicities to terrestrial organisms. It is considered moderately toxic to birds on both an acute oral and chronic basis[1]. In contrast, it is practically non-toxic to mammals on an acute oral basis and to bees on both an acute contact and oral basis[1].

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Reference |

| Birds | ||||

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | Moderately Toxic | [1] |

| Mammals | ||||

| Rat | Acute Oral | LD50 | 950 - 2176 mg/kg bw | |

| Invertebrates | ||||

| Apis mellifera (Honeybee) | Acute Contact | LD50 | Practically Non-toxic | [1] |

| Apis mellifera (Honeybee) | Acute Oral | LD50 | Practically Non-toxic | [1] |

| Eisenia fetida (Earthworm) | Acute | LC50 | Not specified |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological profile of this compound, based on standardized OECD guidelines.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (following OECD 203)

-

Test Species: Oncorhynchus mykiss (Rainbow Trout) or Lepomis macrochirus (Bluegill Sunfish).

-

Test Duration: 96 hours.

-

Test Conditions: Static or semi-static renewal.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Water Parameters: Temperature, pH, and dissolved oxygen are monitored. For rainbow trout, a coldwater species, the temperature is maintained at 12-15°C. For bluegill sunfish, a warmwater species, the temperature is maintained at 20-22°C.

-

Observations: Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 (median lethal concentration) is calculated.

2. Daphnia sp. Acute Immobilisation Test (following OECD 202)

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Conditions: Static.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Organisms: First instar daphnids (<24 hours old).

-

Observations: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 (median effective concentration for immobilisation) is calculated.

3. Algal Growth Inhibition Test (following OECD 201)

-

Test Species: Raphidocelis subcapitata (formerly Selenastrum capricornutum).

-

Test Duration: 72 hours.

-

Test Conditions: Batch culture with constant illumination and temperature (21-24°C).

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Observations: Algal growth (cell density) is measured daily.

-

Endpoint: The 72-hour EC50 for growth rate inhibition is calculated.

Terrestrial Toxicity Testing

1. Avian Acute Oral Toxicity Test (following OECD 223)

-

Test Species: Colinus virginianus (Bobwhite Quail) or Anas platyrhynchos (Mallard Duck).

-

Administration: Single oral dose via gavage.

-

Test Concentrations: A limit test at a high dose or a series of doses to determine the LD50.

-

Observation Period: 14 days.

-

Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.

-

Endpoint: The LD50 (median lethal dose) is calculated.

2. Honeybee Acute Contact and Oral Toxicity Test (following OECD 213 & 214)

-

Test Species: Apis mellifera.

-

Contact Toxicity (OECD 214): A single topical application of the test substance to the dorsal thorax of the bees.

-

Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.

-

Test Duration: 48 to 96 hours.

-

Observations: Mortality and behavioral abnormalities are recorded.

-

Endpoint: The 48-hour LD50 is calculated for both contact and oral exposure.

3. Earthworm Acute Toxicity Test (following OECD 207)

-

Test Species: Eisenia fetida.

-

Test Medium: Artificial soil.

-

Test Duration: 14 days.

-

Test Concentrations: A series of concentrations of this compound mixed into the artificial soil.

-

Observations: Mortality and sublethal effects (e.g., weight change, behavioral changes) are recorded at day 7 and day 14.

-

Endpoint: The 14-day LC50 is calculated.

Mechanisms of Toxicity and Signaling Pathways

The primary mode of action of this compound is the inhibition of protein synthesis. However, recent studies have indicated that its toxicity may also involve other mechanisms, including the induction of oxidative stress, genotoxicity, and endocrine disruption.

Inhibition of Protein Synthesis

This compound has been shown to interfere with protein biosynthesis in target and non-target organisms. This inhibition is a key factor in its herbicidal activity and also contributes to its toxicity in other species. While the precise molecular targets are still under investigation, it is understood to disrupt the elongation phase of protein synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor is a pre-emergence herbicide belonging to the chloroacetanilide class, historically used for the control of annual grasses and some broadleaf weeds in various crops.[1] While its use has been restricted in some regions due to environmental concerns, the study of this compound and its structural analogs remains crucial for understanding their mechanism of action, environmental fate, and potential toxicological effects.[1] This technical guide provides an in-depth overview of this compound and related chloroacetanilide herbicides, focusing on their physicochemical properties, mechanism of action, metabolism, and the experimental methodologies used for their evaluation.

Physicochemical Properties and Environmental Fate

The environmental behavior of chloroacetanilide herbicides is largely dictated by their physicochemical properties. This compound is a light tan solid with moderate water solubility and a low octanol-water partition coefficient, suggesting it has the potential for mobility in soil.[2][3] However, its persistence in the environment is generally low due to rapid microbial degradation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [4] |

| Physical State | Light tan solid | [2] |

| Melting Point | 77 °C | [3] |

| Boiling Point | 110 °C at 0.03 mmHg | [3] |

| Vapor Pressure | 2.3 x 10⁻⁴ mmHg at 25°C | [4] |

| Water Solubility | 700 mg/L at 20°C | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.61 - 2.30 | [3][4] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 73 - 125 cm³/g | [2] |

Table 2: Environmental Fate of this compound

| Environmental Compartment | Half-life | Conditions | Reference(s) |

| Aerobic Soil | 2 - 14 days | Laboratory and field conditions | [4] |

| Anaerobic Soil | < 4 days | - | [4] |

| Lake Water | ~5 months | Aerobic, low microbial activity | [3] |

| Hydrolysis | Stable | pH 5, 7, and 9 over 30 days | [2] |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetanilide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6][7] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, these herbicides inhibit early seedling growth, leading to the death of susceptible weeds.[6][8] The specific target is the elongase enzyme system, which is responsible for the elongation of fatty acid chains beyond C18.[6][7]

Metabolism

This compound is metabolized in plants and soil microorganisms primarily through conjugation with glutathione (B108866) (GSH).[9] This initial step is followed by further degradation, leading to the formation of various metabolites. In soil, microbial degradation is the main route of dissipation.[3][10] Two distinct degradation pathways have been identified in soil bacteria, one proceeding through N-isopropylacetanilide and the other through N-isopropylaniline.[11]

Toxicology

The toxicity of this compound and its analogs varies among different organisms. Generally, they exhibit low to moderate acute toxicity to mammals.[12] However, concerns have been raised about their potential for carcinogenicity and genotoxicity.[6]

Table 3: Acute Toxicity of this compound

| Organism | Test | Value (mg/kg or mg/L) | Reference(s) |

| Rat (oral) | LD₅₀ | 930 - 1350 | [13] |

| Mouse (oral) | LD₅₀ | 290 | [12] |

| Rabbit (dermal) | LD₅₀ | 380 | [12] |

| Rainbow Trout (96h) | LC₅₀ | >0.17 | [9] |

| Daphnia magna (48h) | EC₅₀ | >7.8 | [9] |

| Green Algae (Selenastrum capricornutum) (EC₅₀) | 0.0135 | [5] |

Experimental Protocols

The evaluation of chloroacetanilide herbicides involves a range of standardized experimental protocols.

Acute Oral Toxicity Testing (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[3]

-

Test Animals: Typically, three female rats per step are used.

-

Dosing: A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step (higher or lower). The procedure continues until a confident classification of the substance's toxicity can be made.[3]

Aquatic Toxicity Testing (OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Substance Preparation: A series of concentrations of the test substance in a suitable medium are prepared.

-

Exposure: Daphnids are exposed to the test concentrations for 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.

Soil Metabolism Studies (EPA OPPTS 835.4100)

These studies determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.[10]

-

Soil Selection: Representative agricultural soils are chosen.

-

Test Substance Application: Radiolabeled test substance is applied to the soil at a rate equivalent to the maximum field application rate.

-

Incubation: Soil samples are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like HPLC and mass spectrometry to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The rate of degradation (half-life) and the degradation pathway are determined.[10]

Analytical Methods for Residue Analysis (SPE-LC/MS)

A common method for the analysis of this compound and its metabolites in water involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC/MS).[14][15]

Synthesis

Chloroacetanilide herbicides are typically synthesized through the reaction of a substituted aniline (B41778) with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[16][17]

Conclusion

This compound and its chloroacetanilide analogs represent a significant class of herbicides with a well-defined mechanism of action targeting VLCFA synthesis. While effective for weed control, their potential for environmental contamination and toxicity necessitates a thorough understanding of their behavior. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of herbicides and related chemical compounds. Further research into the structure-activity relationships and the development of more environmentally benign analogs remains an important area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 8. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 9. oecd.org [oecd.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 15. agilent.com [agilent.com]

- 16. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

Propachlor's Herbicidal Activity: A Technical Review of its Mechanisms and Metabolism

Introduction: Propachlor (2-chloro-N-isopropylacetanilide) is a selective, pre-emergence herbicide belonging to the chloroacetamide class. First registered in 1964, it has been utilized for the control of annual grasses and certain broadleaf weeds in various crops, including sorghum and corn.[1][2] this compound's efficacy stems from its ability to disrupt fundamental cellular processes in susceptible seedlings, primarily targeting protein synthesis and the elongation of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth review of the literature on this compound's herbicidal activity, detailing its mechanisms of action, metabolic fate in plants, and the experimental methodologies used to elucidate these properties.

Dual-Action Mechanism of Herbicidal Activity

This compound exerts its phytotoxic effects through a dual-action mechanism, primarily by inhibiting nascent protein synthesis and secondarily by disrupting the formation of very-long-chain fatty acids (VLCFAs). This multifaceted attack on crucial cellular functions ultimately leads to the cessation of growth and death of susceptible weed seedlings.

Primary Mechanism: Inhibition of Protein Synthesis

The principal mode of action of this compound is the inhibition of protein biosynthesis.[1] Studies have demonstrated that this inhibition occurs several hours before the observable cessation of plant growth, implicating it as the causal factor. Furthermore, the reduction in protein synthesis precedes any significant impact on RNA synthesis, indicating that the effect on protein production is a direct and primary event, not a secondary consequence of nucleic acid disruption.

The proposed site of action is at the level of nascent protein formation. It is hypothesized that this compound interferes with the early stages of translation, potentially preventing the initiation of the peptide chain or disrupting the elongation process. This blockage of protein production halts the synthesis of essential enzymes and structural proteins required for cell division and growth, leading to seedling death. This mechanism is distinct from effects on ATP formation or respiration, which are not significantly impacted by this compound.

Secondary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

In addition to inhibiting protein synthesis, this compound and other chloroacetamide herbicides are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[1][3][4] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are critical components of various cellular structures, including the cuticle, suberin, and seed storage lipids.

The specific target within this pathway is the VLCFA elongase complex, a group of enzymes located in the endoplasmic reticulum.[4] These enzymes catalyze the condensation of C2 units from malonyl-CoA onto an existing fatty acid chain. Chloroacetamides, including this compound, irreversibly bind to and inhibit the condensing enzyme (VLCFA synthase) within this complex.[5] This inhibition disrupts the formation of VLCFAs, which in turn impairs the development of protective layers like the cuticle, leading to increased water loss and compromised cell membrane integrity. The disruption of cell division is another key consequence of VLCFA inhibition.[1]

Quantitative Data on this compound's Activity

While extensive data on the qualitative effects of this compound exist, specific quantitative dose-response data for target weed species is limited in publicly available literature. The tables below summarize the available quantitative and descriptive data on its biological effects.

Table 1: Ecotoxicological and Biological Endpoints for this compound

| Parameter | Species/System | Value/Effect | Concentration | Exposure Time | Reference |

| EC₅₀ | Lemna gibba (Duckweed) | Fond Growth Inhibition | 0.005 mg/L | 7 days | [1] |

| Inhibition | Mouse Leukemia Cells (L1210) | 50% Cell Proliferation Inhibition | 3 x 10⁻⁵ M | Not Specified | |

| LD₅₀ (Oral) | Rat | Acute Toxicity | 710 - 1,800 mg/kg | Single Dose | |

| LD₅₀ (Oral) | Mouse | Acute Toxicity | 290 mg/kg | Single Dose |

Table 2: Descriptive Herbicidal Effects of this compound on Plants

| Effect | Plant System | Observation | Timeframe | Reference |

| Root Elongation | Cucumber (Cucumis sativus) | Complete Inhibition | Within 16 hours | |

| Protein Synthesis | Cucumber (Cucumis sativus) | Significant Reduction | Several hours before growth inhibition | |

| RNA Synthesis | Cucumber (Cucumis sativus) | Reduction observed after protein synthesis inhibition | Lagged behind protein synthesis inhibition | |

| Shoot Emergence | Susceptible Grasses | Failure of shoot to emerge from coleoptile ("buggy-whip" appearance) | Pre-emergence | [6] |

| Broadleaf Growth | Susceptible Broadleaves | Stunting, enlarged cotyledons, restricted true leaf growth | Pre-emergence | [6] |

Plant Metabolism and Detoxification

Tolerant plant species possess a robust metabolic pathway to detoxify this compound, which is a key determinant of its selectivity. The primary detoxification mechanism involves the conjugation of this compound with the endogenous tripeptide glutathione (B108866) (GSH).

This reaction is catalyzed by the enzyme Glutathione S-transferase (GST). The GST-mediated conjugation attaches the sulfur atom of glutathione to the this compound molecule, displacing the chlorine atom. This initial conjugate is then further metabolized through a series of enzymatic steps, ultimately leading to non-toxic degradation products. This rapid conjugation and subsequent sequestration prevent the herbicide from reaching its target sites in sufficient concentrations to cause phytotoxicity in tolerant plants.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific experimental methodologies. The following section details a generalized protocol for measuring the inhibition of protein synthesis, a key assay in understanding its primary herbicidal effect.

Protocol: Measuring Protein Synthesis Inhibition via Radiolabeled Leucine (B10760876) Incorporation

This protocol is based on methodologies used to assess the impact of herbicides on protein synthesis in plant tissues.